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Introduction
Rociletinib (also known as CO-1686) is a third-generation, oral, irreversible epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It was specifically designed to

be a mutant-selective inhibitor, targeting both the initial sensitizing EGFR mutations (such as

L858R and exon 19 deletions) and the key resistance mutation, T790M, while sparing wild-type

(WT) EGFR.[4][5] The T790M mutation, often referred to as the "gatekeeper" mutation, is

responsible for acquired resistance to first- and second-generation EGFR inhibitors in over half

of patients with non-small-cell lung cancer (NSCLC).[2][6] Rociletinib's development, however,

was halted in 2016 and it did not receive FDA approval, primarily due to a less favorable risk-

benefit profile compared to competing therapies and issues with response rate confirmation.[7]

[8] This guide provides a detailed technical overview of its kinase profile, the molecular basis of

its off-target effects, and the experimental methodologies used in its characterization.

Kinase Profile of Rociletinib
Rociletinib acts as a covalent inhibitor by forming an irreversible bond with the cysteine

residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[6][9]

Its design, featuring a pyrimidine scaffold, confers selectivity for the T790M mutant, where the

bulkier methionine residue creates a favorable hydrophobic interaction that is weaker with the

smaller threonine residue in WT-EGFR.[6][10]
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Primary Targets and Selectivity
The primary pharmacological activity of Rociletinib is the potent inhibition of mutant EGFR.

Preclinical studies demonstrated high affinity for the double mutant EGFR (e.g., L858R/T790M)

while showing significantly less activity against wild-type EGFR, which was predicted to reduce

common EGFR-related toxicities like skin rash and diarrhea.[1][5][11]

Off-Target Kinase Activity
While designed for EGFR selectivity, kinase profiling revealed weak inhibition of several other

kinases. This off-target activity is generally considered minor at therapeutic concentrations but

contributes to the overall pharmacological profile of the compound.

Target Kinase
Inhibition Potency
(Value)

Assay Type Reference

EGFR

(L858R/T790M)
Ki: 21.5 nM Cell-free assay [12]

IC50: <0.51 nM In vitro kinase assay [6]

EGFR (WT) Ki: 303.3 nM Cell-free assay [12]

IC50: 6 nM In vitro kinase assay [6]

FAK Weak Inhibition Kinase Profiling [6]

CHK2 Weak Inhibition Kinase Profiling [6]

ERBB4 Weak Inhibition Kinase Profiling [6]

JAK3 Weak Inhibition Kinase Profiling [6]

IGF-1R / Insulin

Receptor

Inhibited by M502

metabolite
Preclinical Studies [6][13]

Off-Target Effects and Clinical Adverse Events
The clinical development of Rociletinib revealed several significant off-target effects, with

hyperglycemia and QTc prolongation being the most prominent and dose-limiting toxicities.[7]
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[14][15] These effects were primarily attributed to the actions of its metabolites rather than the

parent compound itself.

Hyperglycemia
The most common grade 3/4 adverse event was hyperglycemia.[7][15] This was not caused by

Rociletinib directly but by its major metabolite, M502.[6][16] M502 inhibits the insulin-like

growth factor receptor (IGF-1R) and the insulin receptor (INSR), leading to insulin resistance

and subsequent elevation of blood glucose levels.[6][13] This necessitated careful glucose

monitoring and management with oral hypoglycemic agents like metformin in clinical trials.[11]

[16]

QTc Prolongation
Another significant safety concern was the prolongation of the corrected QT interval, which can

increase the risk of cardiac arrhythmias.[7][14] This adverse effect was linked to another

Rociletinib metabolite, M460.[6] The risk of QTc prolongation led to frequent dose interruptions

and reductions in clinical studies.[7][15]

ABCG2 Transporter Inhibition
In vitro studies identified an additional off-target activity of Rociletinib: the inhibition of the ATP-

binding cassette subfamily G member 2 (ABCG2) transporter.[9] ABCG2 is a multidrug

resistance (MDR) protein that actively effluxes chemotherapeutic agents from cancer cells.

Rociletinib was found to inhibit this efflux function by interacting with the transporter's drug

substrate binding sites and stimulating its ATPase activity, thereby potentially reversing

ABCG2-mediated MDR.[9]

Summary of Clinical Adverse Events
The following table summarizes the most frequently reported adverse events (AEs) from pooled

analyses of the TIGER-X and TIGER-2 clinical trials across various doses (500 mg, 625 mg,

750 mg, or 1000 mg twice daily).[7][15]
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Adverse Event
All Grades (>30%
Incidence)

Grade 3/4 (>10%
Incidence)

Reference

Hyperglycemia Yes Yes [7][15]

Diarrhea Yes No [7][15]

Fatigue Yes No [7][15]

Nausea Yes No [7][15]

Decreased Appetite Yes No [7][15]

QT Prolongation Yes Yes [7][15]

Vomiting Yes No [7][15]

Experimental Protocols
Kinase Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor

constant (Ki) of a compound against a purified kinase.

Methodology:

Reagents: Purified recombinant kinase (e.g., EGFR L858R/T790M), kinase-specific peptide

substrate, ATP, and the test compound (Rociletinib) at various concentrations.

Procedure: The kinase, substrate, and test compound are incubated together in an

appropriate buffer. The enzymatic reaction is initiated by the addition of ATP.

Detection: After a set incubation period, the reaction is stopped. The amount of

phosphorylated substrate is quantified. This is commonly done using methods like

radioactivity (with ³²P- or ³³P-labeled ATP), fluorescence resonance energy transfer (FRET),

or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-

Glo®).

Data Analysis: The percentage of kinase inhibition relative to a control (no inhibitor) is plotted

against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted
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to the data to calculate the IC50 value. The Ki value can be derived from the IC50 using the

Cheng-Prusoff equation, which also accounts for the ATP concentration.

Cellular Proliferation Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50%

(GI50).

Methodology:

Cell Culture: NSCLC cell lines expressing specific EGFR mutations (e.g., NCI-H1975 for

L858R/T790M) are cultured in appropriate media.

Treatment: Cells are seeded into 96-well plates and allowed to adhere. They are then treated

with serial dilutions of the test compound (Rociletinib) for a specified period (typically 72

hours).

Quantification: Cell viability or proliferation is measured. Common methods include MTT or

MTS assays, which measure mitochondrial reductase activity, or ATP-based assays (e.g.,

CellTiter-Glo®), which measure cellular ATP content as an indicator of viable cells.

Data Analysis: The viability percentage relative to untreated control cells is plotted against

the logarithm of the compound concentration. A dose-response curve is generated to

determine the GI50 value.

ABCG2 ATPase Activity Assay
Objective: To determine if a compound interacts with the ABCG2 transporter by measuring its

effect on ATP hydrolysis.

Methodology:

Membrane Vesicles: Prepare membrane vesicles from cells overexpressing the ABCG2

transporter.

Assay: The vesicles are incubated with the test compound (Rociletinib) at various

concentrations in the presence of ATP. The ATPase activity of ABCG2 is stimulated by its

substrates.
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Detection: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic

phosphate (Pi) released. This is often done using a colorimetric method involving malachite

green, which forms a colored complex with Pi. The vanadate-sensitive portion of the ATPase

activity is considered specific to the ABC transporter.

Data Analysis: The amount of Pi released is plotted against the compound concentration to

determine if the compound stimulates or inhibits the transporter's ATPase activity.
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Caption: EGFR signaling pathway and the mechanism of Rociletinib action.
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Caption: Experimental workflow for determining kinase inhibitor profiles.
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Caption: Relationship between Rociletinib, its metabolites, and key off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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